2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile
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Overview
Description
2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound with a unique structure that includes both pyridine and thiopyran rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with thiopyran intermediates under controlled conditions. The reaction progress is often monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antiviral properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt the function of microbial cell membranes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
- 2,6-Diamino-4-(3-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile
- 2,6-Diamino-4-(2-cyclohexen-1-yl)-4H-thiopyran-3,5-dicarbonitrile
Uniqueness
2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile is unique due to the presence of both pyridine and thiopyran rings, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications, from drug design to materials science .
Properties
IUPAC Name |
2,6-diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5S/c13-4-8-10(7-2-1-3-17-6-7)9(5-14)12(16)18-11(8)15/h1-3,6,10H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKVQTKLWWJERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C(=C(SC(=C2C#N)N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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